molecular formula C17H22BNO3 B13028952 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one

6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No.: B13028952
M. Wt: 299.2 g/mol
InChI Key: CVLXVXRYPKBLNC-UHFFFAOYSA-N
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Description

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a cyclobutane ring fused to an indolinone moiety, with a boron-containing dioxaborolane group attached. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Spirocyclization: The cyclobutane ring is introduced via a [2+2] cycloaddition reaction, often using photochemical or thermal methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites, while the indolinone and cyclobutane rings provide structural rigidity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular architectures and reactivity profiles .

Properties

Molecular Formula

C17H22BNO3

Molecular Weight

299.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C17H22BNO3/c1-15(2)16(3,4)22-18(21-15)11-6-7-12-13(10-11)19-14(20)17(12)8-5-9-17/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)

InChI Key

CVLXVXRYPKBLNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCC4)C(=O)N3

Origin of Product

United States

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